2,5-Diazabicyclo[2.2.2]octan-3-one
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Overview
Description
2,5-Diazabicyclo[222]octan-3-one is a bicyclic organic compound that contains two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.2]octan-3-one can be achieved through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, followed by a Wagner-Meerwein rearrangement . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-Diazabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.2]octan-3-one involves its function as a nucleophile and base in various chemical reactions . The compound’s nitrogen atoms play a crucial role in facilitating these reactions by donating electron pairs to form new bonds. This nucleophilic behavior is essential in catalyzing reactions and forming stable intermediates.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with two nitrogen atoms, commonly used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with a nitrogen atom, used in various chemical reactions and as a building block in drug synthesis.
Uniqueness
2,5-Diazabicyclo[2.2.2]octan-3-one is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its versatility as a nucleophile and base makes it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-6)3-7-5/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
UJRFMVLNPRACNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC1CN2 |
Origin of Product |
United States |
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